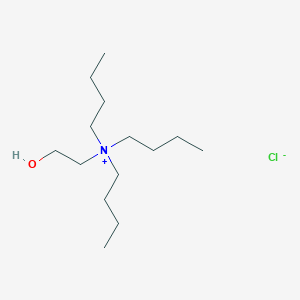
1-Butanaminium, N,N-dibutyl-N-(2-hydroxyethyl)-, chloride
Cat. No. B3211349
M. Wt: 265.86 g/mol
InChI Key: RNQZPJGZEDPYSP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Patent
US08913931B2
Procedure details


70 mmol of 2-(dibutylamino) ethanol, 75 mmol of 1-chlorobutane, and 50 g of ethanol were mixed under N2 atmosphere, and made to react at 80 degrees C. for 8 hours under reflux condition. The ethanol and extra 1-chlorobutane were distilled away therefrom by reducing pressure to produce 70 mmol of (2-hydroxyethyl)tributylammonium chloride.



Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([N:5]([CH2:9][CH2:10][CH2:11][CH3:12])[CH2:6][CH2:7][OH:8])[CH2:2][CH2:3][CH3:4].[Cl:13][CH2:14][CH2:15][CH2:16][CH3:17]>C(O)C>[Cl-:13].[OH:8][CH2:7][CH2:6][N+:5]([CH2:14][CH2:15][CH2:16][CH3:17])([CH2:9][CH2:10][CH2:11][CH3:12])[CH2:1][CH2:2][CH2:3][CH3:4] |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
70 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)N(CCO)CCCC
|
|
Name
|
|
|
Quantity
|
75 mmol
|
|
Type
|
reactant
|
|
Smiles
|
ClCCCC
|
|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to react at 80 degrees C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
for 8 hours under reflux condition
|
|
Duration
|
8 h
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The ethanol and extra 1-chlorobutane were distilled away
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[Cl-].OCC[N+](CCCC)(CCCC)CCCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 70 mmol | |
| YIELD: CALCULATEDPERCENTYIELD | 100% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
